5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine
Overview
Description
5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C12H19IN41. It has gained significant attention in the scientific community due to its potential applications1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine is not readily available in the search results. However, it is available for purchase from various chemical suppliers213, indicating that it can be synthesized in a laboratory setting.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H19IN41. The presence of iodine (I), nitrogen (N), and carbon © atoms in its structure suggests that it belongs to the class of organic compounds known as halogenated pyrimidines.
Chemical Reactions Analysis
The specific chemical reactions involving 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine are not detailed in the search results. Further research or experimentation would be needed to determine its reactivity and the types of reactions it can undergo.Physical And Chemical Properties Analysis
The molecular weight of 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine is 346.21 g/mol1. Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Insecticidal and Antibacterial Potential
Pyrimidine derivatives, similar in structure to 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine, have been synthesized and evaluated for their potential in insecticidal and antibacterial applications. The synthesized compounds showed promising results against certain insects and microorganisms, suggesting their utility in pest control and infection management (Deohate & Palaspagar, 2020).
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives, including structures similar to 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine, have been extensively studied. Some of these compounds have exhibited pronounced antimicrobial properties, highlighting their potential in combating microbial infections (Sirakanyan et al., 2021).
Cholinesterase and Aβ-Aggregation Inhibitors
Studies have also explored the role of pyrimidine derivatives as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's. These findings underscore the versatility of pyrimidine derivatives in medical research (Mohamed et al., 2011).
Antifungal Activity
Research has demonstrated the antifungal effects of certain pyrimidine derivatives, suggesting their potential development into antifungal agents. This is particularly relevant in addressing fungal infections in agriculture and medicine (Jafar et al., 2017).
Antibacterial and Antitubercular Activities
Synthetic efforts have yielded pyrimidine-azitidinone analogues with notable antimicrobial, particularly antibacterial and antitubercular, activities. This research paves the way for the development of new antibacterial and antitubercular agents, addressing the growing concern of drug-resistant strains of bacteria and tuberculosis (Chandrashekaraiah et al., 2014).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing it to prevent exposure and potential harm.
Future Directions
The future directions for research and applications involving 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine are not specified in the search results. Given its potential applications1, it could be a subject of interest in various fields of research and industry.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IN4/c1-16(2)12-14-7-10(13)11(15-12)9-5-4-6-17(3)8-9/h7,9H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWJIPILGXGUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=NC(=NC=C2I)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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